One of the most widely studied areas of Echinacoside research is its potential impact on the immune system. Studies suggest Echinacoside may possess immunomodulatory properties, meaning it could influence the immune system's response to various stimuli.
However, it's important to note that the evidence regarding Echinacoside's effectiveness in directly preventing or treating specific infections remains inconclusive and requires further investigation [].
Emerging research is exploring the potential neuroprotective properties of Echinacoside. Studies suggest it might offer benefits in:
Echinacoside is a phenylethanoid glycoside primarily isolated from the roots of Echinacea angustifolia and Echinacea pallida. It was first identified in 1950 and is characterized by its molecular formula and a complex structure comprising a trisaccharide linked to caffeic acid and hydroxytyrosol residues. This compound is notable for its water solubility and is present in significant quantities in certain Echinacea species, while being found in trace amounts in others like Echinacea purpurea .
Echinacoside exhibits a range of biological activities, including:
The synthesis of echinacoside can be achieved through various methods:
Research indicates that echinacoside interacts with various biological pathways:
Echinacoside shares structural and functional similarities with other phenylethanoid glycosides. Here are some comparable compounds:
Compound | Source | Key Features |
---|---|---|
Acteoside | Cistanche tubulosa | Similar structure; known for neuroprotective effects. |
Isoacteoside | Cistanche spp. | Exhibits antioxidant properties; less studied. |
Verbascoside | Verbascum thapsus | Exhibits anti-inflammatory effects; more common. |
Cistanoside A | Cistanche spp. | Similar glycosidic structure; potential medicinal uses. |
Uniqueness of Echinacoside: While many phenylethanoid glycosides share similar structures, echinacoside's unique combination of caffeic acid with specific sugar moieties contributes to its distinct pharmacological profile, particularly its pronounced neuroprotective effects compared to its analogs .
Echinacoside, a water-soluble phenylethanoid glycoside, was first isolated in 1950 by Stoll and colleagues from the roots of Echinacea angustifolia, a perennial medicinal plant native to North America. This discovery marked the beginning of systematic research into the chemical constituents of Echinacea species, which were traditionally used by Native American tribes for treating wounds, infections, and inflammatory conditions. The compound’s initial isolation highlighted its structural complexity, featuring a combination of caffeic acid, hydroxytyrosol, and a trisaccharide moiety. Subsequent studies identified echinacoside in other Echinacea species, such as Echinacea pallida, and later in Cistanche species, particularly Cistanche tubulosa, which became a primary source due to its high echinacoside content (up to 30% w/w).
Key Structural Features:
The structural elucidation of echinacoside progressed through decades of analytical chemistry advancements. Early studies focused on identifying its phenolic components, such as caffeic acid and hydroxytyrosol, via acid hydrolysis and chromatography. Later, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) enabled precise characterization of its glycosidic linkages and stereochemistry.
Milestone Discoveries:
Echinacoside occupies a central role in phenylethanoid glycoside (PhG) research, a class of bioactive compounds characterized by hydroxyphenyl ethyl groups linked to sugars. As one of the first PhGs isolated, it has driven advancements in understanding the biosynthesis and pharmacological potential of these molecules. Its structural complexity—featuring a 3′-rhamnosyl, 4′-caffeoyl, and 6′-glucosyl substitution pattern—serves as a model for studying glycosyltransferase activity and metabolic engineering.
Comparison with Other PhGs:
Echinacoside’s distribution across plant families provides insights into evolutionary relationships and medicinal plant classification. It is predominantly found in:
The compound’s presence in unrelated families suggests convergent evolution for bioactive compound biosynthesis. Its abundance in holoparasitic Cistanche species has led to their exploitation in traditional Chinese medicine for kidney tonification and anti-aging.
Phylogenetic Distribution:
Plant Family | Key Species | Echinacoside Content |
---|---|---|
Asteraceae | E. angustifolia | ~1% dry weight |
Orobanchaceae | C. tubulosa | Up to 30% dry weight |
Scrophulariaceae | Plantago spp. | Trace amounts |
Echinacoside exhibits the molecular formula C₃₅H₄₆O₂₀ with a molecular weight of 786.73 daltons [1] [3] [5]. This phenylethanoid glycoside represents a complex natural compound characterized by a distinctive structural arrangement comprising multiple functional components [2]. The compound demonstrates a high degree of structural complexity with 15 defined stereocenters and specific double-bond stereochemistry [4].
The International Union of Pure and Applied Chemistry name for echinacoside is (2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate [1] [4]. The Chemical Abstracts Service registry number is 82854-37-3 [1] [5].
The trisaccharide component of echinacoside consists of three sugar units: two glucose molecules and one rhamnose moiety [2] [7]. These saccharide units are arranged in a specific configuration where the central rhamnose serves as the attachment point for both the caffeic acid and dihydroxyphenylethanol components [2]. The trisaccharide structure includes a primary glucose unit glycosidically linked to the central rhamnose, with a second glucose unit attached through a different glycosidic linkage [20].
The glucose components exhibit specific stereochemical configurations, with the primary glucose displaying (2R,3R,4S,5S,6R) stereochemistry and containing a hydroxymethyl group at the 6-position [1] [4]. The rhamnose unit demonstrates (2S,3R,4R,5R,6S) stereochemistry and features a methyl group at the 6-position, distinguishing it from the glucose components [1] [4]. The glycosidic bonds connecting these sugar units exhibit β-linkages for the glucose components and specific α-linkages for the rhamnose attachment [20].
The caffeic acid component in echinacoside presents as a 3,4-dihydroxycinnamic acid derivative attached to the trisaccharide framework through an ester bond [2] [7]. This phenylpropanoid unit exhibits the characteristic (E)-configuration at the double bond, as indicated by the systematic nomenclature [1] [4]. The caffeic acid moiety contributes significantly to the overall antioxidant properties of the molecule through its phenolic hydroxyl groups [18].
The attachment of the caffeic acid component occurs at the 3-position of the central rhamnose unit through an ester linkage [2]. The caffeic acid structure features two hydroxyl groups positioned at the 3- and 4-positions of the phenyl ring, creating a catechol-like arrangement that enhances the compound's electron-donating capacity [18]. This structural feature contributes to the molecule's ability to scavenge free radicals and participate in redox reactions [19].
The dihydroxyphenylethanol component, also known as hydroxytyrosol, constitutes the aglycone portion of echinacoside [2] [25]. This phenylethanoid unit features the formula (HO)₂C₆H₃CH₂CH₂OH and represents a catechol derivative with an ethanol side chain [25]. The hydroxytyrosol component connects to the trisaccharide framework through an ether linkage at the 6-position of the central rhamnose unit [2].
The dihydroxyphenylethanol structure exhibits two hydroxyl groups positioned at the 3- and 4-positions of the phenyl ring, similar to the caffeic acid component [25]. The ethanol side chain provides additional hydroxyl functionality and contributes to the molecule's overall polarity [25]. This component plays a crucial role in the biological activity of echinacoside, as hydroxytyrosol derivatives are known for their potent antioxidant properties [25] [29].
Echinacoside exhibits complex stereochemistry with 15 defined stereocenters distributed throughout its molecular structure [4]. The stereochemical configuration significantly influences the compound's biological activity and physical properties [22]. The molecule adopts specific three-dimensional conformations that optimize intramolecular interactions and stability [22].
The central rhamnose unit displays (2S,3R,4R,5R,6S) absolute stereochemistry, while the primary glucose component exhibits (2R,3R,4S,5S,6R) configuration [1] [4]. The secondary glucose unit demonstrates (2R,3R,4R,5R,6R) stereochemistry [1] [4]. These specific stereochemical arrangements create a rigid molecular framework that influences the compound's binding affinity to various biological targets [22].
The double bond in the caffeic acid moiety maintains the (E)-configuration, contributing to the overall molecular geometry [1] [4]. Conformational analysis suggests that the molecule adopts relatively stable conformations due to intramolecular hydrogen bonding between the multiple hydroxyl groups [22]. The stereochemical complexity of echinacoside necessitates careful analytical methods for structural determination and quality control [13] [35].
Echinacoside demonstrates varied solubility characteristics across different solvent systems [5] [11]. The compound exhibits high solubility in dimethyl sulfoxide, with reported values of 100 milligrams per milliliter [11] to 78.7 milligrams per milliliter [6] [9]. In ethanol, echinacoside shows substantial solubility with concentrations reaching 100 milligrams per milliliter [11] to 52.5 milligrams per milliliter [5].
Solvent | Solubility (mg/mL) | Reference |
---|---|---|
Dimethyl sulfoxide | 78.7-100 | [5] [6] [9] [11] |
Ethanol | 52.5-100 | [5] [11] |
Water | 13-30.96 | [5] [11] |
Dimethylformamide | 30.0 | [5] |
Water solubility of echinacoside ranges from 13 milligrams per milliliter [11] to 30.96 milligrams per milliliter [5], reflecting the compound's moderate hydrophilic character. The relatively low water solubility compared to organic solvents indicates the influence of the hydrophobic aromatic components [24]. Dimethylformamide supports dissolution at 30.0 milligrams per milliliter [5].
Echinacoside demonstrates temperature-dependent stability characteristics with significant implications for storage and processing [12] [15]. The compound exhibits susceptibility to degradation at elevated temperatures, necessitating careful temperature control during extraction and purification procedures [15]. Studies indicate that echinacoside maintains stability at reduced temperatures, with storage at -20°C recommended for long-term preservation [6] [9].
The compound shows vulnerability to enzymatic degradation and oxidation in hydroalcoholic solutions during extraction processes [15]. Temperature elevation accelerates degradation rates, requiring operations to be conducted at lower temperatures to maintain compound integrity [15]. The stability profile suggests that echinacoside undergoes thermal decomposition through multiple pathways, including hydrolysis of glycosidic bonds and oxidation of phenolic components [15].
pH stability studies reveal that echinacoside maintains structural integrity under specific pH conditions, though detailed pH-stability relationships require further investigation [12]. The presence of multiple ionizable hydroxyl groups suggests pH-dependent behavior, with optimal stability likely occurring within physiological pH ranges [41]. The predicted pKa value of 8.43 indicates that the compound exists primarily in its protonated form under neutral conditions [5].
Echinacoside exhibits distinctive spectroscopic properties that facilitate identification and quantification [13] [35]. Near-infrared spectroscopy provides effective means for non-destructive determination of echinacoside content, with optimal predictions achieved using dispersive spectrometers covering 1100 to 2500 nanometers [13] [35]. Attenuated total reflectance infrared spectroscopy also proves useful for rapid content determination [13] [35].
Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that enable structural elucidation and purity assessment [31] [32]. The technique successfully distinguishes echinacoside from related compounds through specific chemical shift patterns [32]. Two-dimensional nuclear magnetic resonance methods provide comprehensive structural information for complete molecular characterization [32].
High-resolution mass spectrometry delivers precise molecular weight determination with accuracy below 1 part per million [36]. The fragmentation patterns observed in tandem mass spectrometry provide structural confirmation through characteristic fragment ions [36]. Ultraviolet-visible spectroscopy shows absorption characteristics typical of phenolic compounds, with maximum absorption occurring in the ultraviolet region [36].
Echinacoside demonstrates significant susceptibility to hydrolytic degradation under various conditions [15]. The glycosidic bonds connecting the sugar components represent primary sites of hydrolytic cleavage [15]. Enzymatic hydrolysis occurs readily through the action of β-glucosidases and related glycosidases [15] [23].
The compound undergoes metabolic transformation through hydrolytic pathways, with identified metabolites including acteoside, decaffeoylacteoside, lugrandosie, and 3,4-dihydrophenylethanol [15]. These hydrolysis products result from sequential cleavage of specific glycosidic bonds and ester linkages [15]. The hydrolysis susceptibility significantly impacts the compound's bioavailability and metabolic fate [15].
Industrial applications exploit the hydrolytic susceptibility of echinacoside for the production of related compounds [23]. Controlled hydrolysis using β-glucosidase converts echinacoside to verbascoside (acteoside), demonstrating the utility of this reactivity for synthetic purposes [23]. The hydrolysis process follows predictable pathways that enable selective product formation [23].
The oxidative stability of echinacoside reflects the presence of multiple phenolic hydroxyl groups that function as antioxidant centers [18] [19]. These structural features enable the compound to participate in redox reactions and provide protection against oxidative stress [17] [19]. The catechol-like arrangements in both the caffeic acid and hydroxytyrosol components contribute significantly to the overall antioxidant capacity [18].
Echinacoside demonstrates potent free radical scavenging activities, effectively neutralizing various reactive oxygen species [7] [19]. The compound shows particular efficacy against 2,2-diphenyl-1-picrylhydrazyl radicals with an effective concentration of 6.6 micromolar [5]. Studies confirm the compound's ability to reduce reactive oxygen species production and protect against oxidative damage [17] [19].
The oxidative stability characteristics make echinacoside susceptible to degradation through oxidation pathways [15]. Environmental factors such as light exposure, oxygen presence, and metal ion catalysis can accelerate oxidative degradation [15]. Storage under inert atmosphere conditions and protection from light help maintain oxidative stability [6] [9].
Acteoside, also known as verbascoside, represents the closest structural analog to echinacoside within the phenylethanoid glycoside family [18] [23]. Both compounds share identical aglycone components consisting of caffeic acid and hydroxytyrosol units [18] [23]. The primary structural difference lies in the carbohydrate portion, where acteoside contains a disaccharide unit compared to the trisaccharide structure of echinacoside [23].
Property | Echinacoside | Acteoside/Verbascoside |
---|---|---|
Molecular Formula | C₃₅H₄₆O₂₀ | C₂₉H₃₆O₁₅ |
Molecular Weight | 786.73 | 624.59 |
Sugar Components | Trisaccharide | Disaccharide |
Polarity | Higher | Lower |
Acteoside exhibits lower molecular weight (624.59 daltons) and reduced polarity compared to echinacoside [23]. The smaller molecular size and decreased polarity of acteoside result in improved absorption characteristics and bioavailability [23]. Both compounds demonstrate similar antioxidant activities, though acteoside shows enhanced hepatoprotective effects attributed to reduced steric hindrance [18].
The metabolic relationship between these compounds involves the conversion of echinacoside to acteoside through enzymatic hydrolysis [15] [23]. This transformation occurs both in biological systems and industrial processes, highlighting the close structural relationship [23]. The conversion demonstrates the role of the additional glucose unit in echinacoside as a modifying factor for bioavailability and activity [23].
Echinacoside belongs to the extensive family of phenylethanoid glycosides, which encompasses over 500 naturally occurring compounds [24]. These molecules share the common structural framework consisting of phenylethanol glucoside skeletons with various sugar moieties and acyl group substitutions [24]. The family includes notable compounds such as salidroside, forsythiaside B, and isoacteoside [24].
The structural variations within phenylethanoid glycosides primarily involve differences in glycosylation patterns, acylation positions, and stereochemical configurations [24]. Echinacoside represents one of the most complex members of this family due to its trisaccharide component and dual phenolic substitution [24]. The compound serves as a representative example of the structural diversity possible within this chemical class [21].
Comparative analysis reveals that phenylethanoid glycosides exhibit structure-activity relationships dependent on the number and position of phenolic hydroxyl groups [18] [24]. The presence of multiple hydroxyl groups in echinacoside contributes to its potent antioxidant activity [18]. Synthetic efforts focus on developing C-glucoside analogs to improve hydrolytic stability while maintaining biological activity [21].